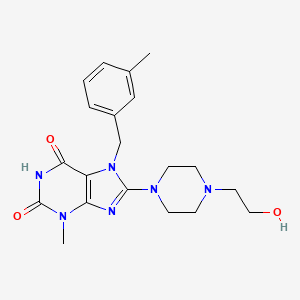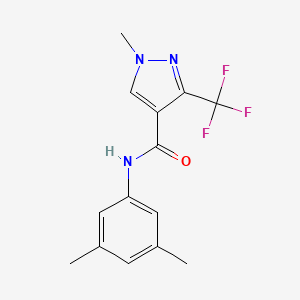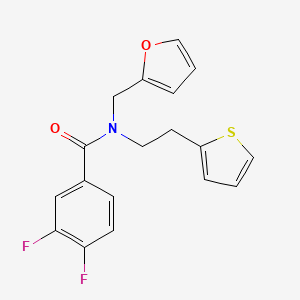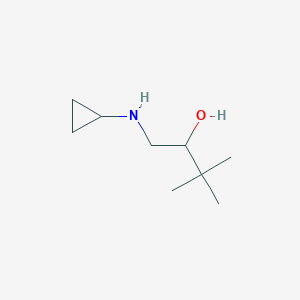
8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is mentioned in a patent application filed by Ribon Therapeutics Inc. for pyridazinones as PARP7 inhibitors . The inhibitors are useful in the treatment of cancer .
Molecular Structure Analysis
The molecular structure of the compound is likely detailed in the patent application filed by Ribon Therapeutics Inc . The compound is a type of pyridazinone, which is a class of organic compounds containing a pyridazine ring .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A study by Konduri et al. (2020) on the design and synthesis of purine linked piperazine derivatives highlights the potential of these compounds as novel inhibitors of Mycobacterium tuberculosis. The study demonstrated that these derivatives disrupt the biosynthesis of peptidoglycan, exhibiting antiproliferative effects against Mycobacterium tuberculosis with promising activity, suggesting a pathway for future development of preclinical agents targeting this pathogen Design and Synthesis of Purine Connected Piperazine Derivatives as Novel Inhibitors of Mycobacterium tuberculosis.
Cardiovascular Activity
Research by Chłoń-Rzepa et al. (2004) synthesized and tested various 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones for their cardiovascular activity. The study found certain derivatives to display strong prophylactic antiarrhythmic activity and hypotensive activity, alongside affinities for alpha(1)- and alpha(2)-adrenoreceptors Synthesis and cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones.
Antiviral and Antitumor Applications
A study by Wang et al. (2013) on diketopiperazine derivatives from marine-derived actinomycete Streptomyces sp. FXJ7.328 discovered compounds with modest antivirus activity against influenza A (H1N1) virus. This indicates the potential of such compounds in antiviral applications Diketopiperazine Derivatives from the Marine-Derived Actinomycete Streptomyces sp. FXJ7.328.
Bioactive Metabolites
Research by Sobolevskaya et al. (2007) isolated new 3-(4-hydroxybenzyl)piperazine-2,5-dione from the marine actinobacterium Streptomyces sp. The chemical structures of these compounds were determined, and their cytotoxic activities were estimated, indicating their potential in developing new therapeutic agents Bioactive metabolites of the marine actinobacterium Streptomyces sp. KMM 7210.
Synthesis and Characterization
Mancilla et al. (2002) discussed the synthesis and characterization of piperazine-2,6-diones, highlighting their antitumor activity against various cancer types and hypolipidemic activity, demonstrating the chemical versatility and potential pharmacological applications of these compounds SYNTHESIS AND CHARACTERIZATION OF PIPERAZINE-2,6-DIONES.
Wirkmechanismus
Eigenschaften
IUPAC Name |
8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-14-4-3-5-15(12-14)13-26-16-17(23(2)20(29)22-18(16)28)21-19(26)25-8-6-24(7-9-25)10-11-27/h3-5,12,27H,6-11,13H2,1-2H3,(H,22,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPYWMFYDPZRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CCO)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,6-difluorophenyl)-2-(3-isopropylureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2419096.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2419097.png)
![2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid](/img/structure/B2419100.png)
![4-fluorobenzyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2419101.png)
![2,6-dimethyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one](/img/structure/B2419103.png)

![3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide](/img/structure/B2419107.png)
![2-methoxy-4-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2419108.png)


![2-[3-(4-Fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2419112.png)
![Methyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2419113.png)
![N-cyclohexyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2419114.png)
![1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2419115.png)
